C12H17Cl2N3O2S
Description
C₁₂H₁₇Cl₂N₃O₂S, commonly known as H-8 hydrochloride or H-8 dihydrochloride, is a potent, reversible, and ATP-competitive inhibitor of protein kinase A (PKA). It is widely utilized in metabolic disease research to elucidate PKA-mediated signaling pathways . Key physicochemical properties include:
- Molecular Weight: 338.25 g/mol
- CAS Number: 113276-94-1
- InChI Code:
1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H. - Structure: Features a sulfonamide group linked to an isoquinoline scaffold and a methylaminoethyl side chain, which facilitates its competitive binding to PKA’s ATP pocket .
H-8 hydrochloride is commercially available in quantities ranging from 1 mg to 500 mg, with prices between ¥477 and ¥12,500 (as of 2024) . Its primary application lies in preclinical studies targeting metabolic disorders such as diabetes and obesity.
Properties
Molecular Formula |
C12H17Cl2N3O2S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H |
InChI Key |
QQOKPMDAMDTALT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-8 dihydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .
Scientific Research Applications
H-8 dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize H-8 hydrochloride’s properties and applications, it is compared below with C₉H₁₉ClN₂O₂ (CAS 1173206-71-7), a structurally distinct but functionally relevant compound.
Key Differences:
Structural Complexity: H-8 hydrochloride’s isoquinoline core and sulfonamide group confer specificity for PKA, whereas C₉H₁₉ClN₂O₂’s simpler structure lacks kinase-targeting motifs .
Mechanism : H-8 competes directly with ATP, enabling precise modulation of PKA activity . In contrast, C₉H₁₉ClN₂O₂’s mechanism remains uncharacterized.
Research Findings and Mechanistic Insights
- H-8 Hydrochloride :
- C₉H₁₉ClN₂O₂: Synthesis involves reductive amination under mild conditions, enabling scalable production .
Biological Activity
The compound with the molecular formula C12H17Cl2N3O2S is known as Oxythiamine chloride , a thiamine antimetabolite that exhibits various biological activities, including anticancer properties. This article delves into the biological activity of Oxythiamine chloride, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
- Molecular Formula : this compound
- Molecular Weight : 338.26 g/mol
- Structure : Oxythiamine chloride is characterized by its thiamine-like structure, which allows it to interfere with thiamine metabolism.
Oxythiamine acts primarily as a thiamine antagonist , inhibiting the activity of thiamine-dependent enzymes. This inhibition can lead to:
- Disruption of carbohydrate metabolism.
- Induction of oxidative stress in cells.
- Impairment of synaptic activity, which may affect neurotransmitter release and neuronal function.
These mechanisms contribute to its potential use in cancer therapy and as an immunosuppressant.
Anticancer Activity
Research indicates that Oxythiamine chloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways essential for cancer cell survival. The compound's ability to act as a metabolic inhibitor makes it a candidate for further studies in cancer treatment.
Antimicrobial Activity
Studies have highlighted the antimicrobial effects of Oxythiamine chloride against a range of bacterial strains. Its mechanism involves:
- Inhibition of bacterial growth by disrupting metabolic processes.
- Potential synergistic effects when combined with other antimicrobial agents.
Immunosuppressive Effects
Oxythiamine has been identified as an immunosuppressant , affecting immune responses by altering cytokine production and inhibiting lymphocyte proliferation. This property may be beneficial in managing autoimmune diseases or during organ transplantation.
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects. Oxythiamine chloride has been classified as a potential carcinogen and mutagen, necessitating careful evaluation in clinical settings.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of Oxythiamine chloride on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Case Study: Antimicrobial Effectiveness
In another investigation, Oxythiamine chloride was tested against Escherichia coli and Staphylococcus aureus. Results showed significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective doses for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
